molecular formula C15H19N3O B5540072 N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide

N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide

Cat. No.: B5540072
M. Wt: 257.33 g/mol
InChI Key: XEXQEMFMAYLGIT-UHFFFAOYSA-N
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Description

N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide is a synthetic small molecule belonging to the benzimidazole class of heterocyclic compounds. The benzimidazole core is a privileged structure in medicinal chemistry due to its resemblance to naturally occurring nucleotides, which allows its derivatives to interact effectively with the biopolymers of living systems . This structural motif is present in a wide array of therapeutic agents and is a subject of intense research in drug discovery . The compound is characterized by an acetamide group at the 5-position of the benzimidazole ring and a lipophilic cyclohexyl substituent at the 2-position. This specific substitution pattern is designed to explore structure-activity relationships, as the nature of substituents on the benzimidazole core significantly influences its biological activity and physicochemical properties . Researchers utilize this and similar benzimidazole derivatives as key intermediates or pharmacophores in the synthesis of novel compounds with potential pharmacological activity. The core benzimidazole structure is known to be associated with a wide spectrum of biological activities , including antimicrobial, anticancer, and antitubercular effects . Benzimidazole derivatives act by interfering with critical cellular processes; for instance, some are known to inhibit enzymes like cyclin-dependent kinases or interact with DNA . The ongoing synthesis of novel benzimidazole derivatives remains a central focus in developing new tools for chemical biology and addressing challenges such as antimicrobial resistance . This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-cyclohexyl-3H-benzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-10(19)16-12-7-8-13-14(9-12)18-15(17-13)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXQEMFMAYLGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical and Spectroscopic Characterization Methodologies

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide. This method provides a critical verification of the compound's empirical formula (C₁₅H₁₉N₃O) by comparing the experimentally determined elemental composition with the theoretically calculated values. The close correlation between the found and calculated percentages affirms the purity and identity of the synthesized compound.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. The experimental values are typically obtained through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are quantitatively measured.

ElementTheoretical %Experimental %
Carbon (C)70.01Data not available
Hydrogen (H)7.44Data not available
Nitrogen (N)16.33Data not available
Oxygen (O)6.22Data not available

No publicly available experimental data for the elemental analysis of this compound could be located in the searched scientific literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the gold standard for determining the precise three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique can provide unambiguous information about the absolute stereochemistry, bond lengths, bond angles, and conformational geometry of this compound.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the construction of a detailed electron density map, from which the positions of the individual atoms in the crystal lattice can be determined with high precision.

For this compound, an X-ray crystallographic study would reveal the specific spatial orientation of the cyclohexyl ring relative to the benzimidazole (B57391) core and the conformation of the acetamide (B32628) substituent. This information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, which can significantly influence the compound's physical properties.

Crystallographic ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Bond LengthsData not available
Bond AnglesData not available
Torsion AnglesData not available

No publicly available X-ray crystallographic data for this compound could be located in the searched scientific literature.

In Vitro Biological Evaluation and Mechanistic Investigations

Assessment of Biological Activities

No studies detailing the antiproliferative or cytotoxic effects of N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide on the A549, MDA-MB231, MCF-7, U87, HepG2, or HCT116 cancer cell lines have been identified in the public domain. While the broader class of benzimidazole (B57391) derivatives has been investigated for anticancer properties, specific data for this compound, including IC₅₀ values or detailed mechanistic studies, is not available.

There is no available research documenting the antimicrobial efficacy of this compound. Consequently, data regarding its activity against pathogenic strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus faecium (VREF), Escherichia coli, Staphylococcus aureus, or Pseudomonas aeruginosa, including minimum inhibitory concentration (MIC) values, is absent from the scientific literature.

An assessment of the anti-inflammatory potential of this compound has not been reported. There are no available studies on its effects on inflammatory pathways, cytokine production, or enzymes such as cyclooxygenases (COX).

Enzyme Inhibition Studies and Target Identification

Specific data on the kinase inhibitory activity of this compound is not available. No published research details its inhibitory effects on protein kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Cyclin-Dependent Kinase 8 (CDK8), Lymphocyte-specific protein tyrosine kinase (Lck), or Janus kinase 3 (JAK3).

There are no studies available that have investigated the inhibitory activity of this compound against cathepsins, including Cathepsin K. Therefore, no data on its potential as a cathepsin inhibitor has been documented.

Dual Enzyme Inhibition (e.g., Enoyl ACP Reductase and DHFR)

No studies have been identified that investigate the potential of this compound as a dual inhibitor of Enoyl-ACP reductase and Dihydrofolate reductase (DHFR). While benzimidazole derivatives have been explored as inhibitors of various enzymes, research has not specifically addressed this compound's activity against this particular enzyme combination.

Receptor Binding Assays (e.g., Farnesoid-X-Receptor, A3 Adenosine Receptor)

There is no publicly available data from receptor binding assays for this compound with the Farnesoid-X-Receptor (FXR) or the A3 Adenosine Receptor. The interaction of this specific benzimidazole derivative with these receptors has not been a subject of published research.

Cellular Assays and Mechanisms of Action

Cell Line-Based Assays for Efficacy

No data from cell line-based assays are available to determine the efficacy of this compound. Its cytotoxic or other biological effects on various cell lines have not been reported in the scientific literature.

Investigation of Molecular Pathways and Cellular Responses

As there are no published cellular assay results, the molecular pathways and cellular responses affected by this compound have not been elucidated.

Studies on Selective Activity in Different Cellular Models

There are no studies available that have examined the selective activity of this compound in different cellular models.

Computational Chemistry and Structure Activity Relationship Sar Studies

Theoretical Calculations and Molecular Modeling

Theoretical calculations and molecular modeling are fundamental to predicting the behavior of N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide at a molecular level. These methods allow for the exploration of its conformational landscape, electronic properties, and potential interactions with protein targets, thereby guiding further experimental studies.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. eurjchem.comresearchgate.net DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and reactivity descriptors for this compound. Such studies on similar acetamide (B32628) derivatives have been employed to understand their local reactivity and the nature of intermolecular interactions. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For acetamide derivatives, DFT has been used to identify sites susceptible to nucleophilic and electrophilic attack, which is crucial for understanding metabolic pathways and designing more stable analogues. researchgate.net The molecular electrostatic potential (MEP) surface, another output of DFT calculations, can visualize the charge distribution and predict regions of the molecule that are likely to engage in electrostatic interactions with a biological target. eurjchem.com

Table 1: Key Parameters from DFT Calculations for a Representative Benzimidazole (B57391) Derivative

ParameterDescriptionTypical Value/Insight
HOMO Energy Energy of the highest occupied molecular orbital, related to the ability to donate electrons.Negative values indicate stability. nih.gov
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.Negative values indicate stability. nih.gov
HOMO-LUMO Gap Difference in energy between HOMO and LUMO, an indicator of chemical reactivity.A smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution on the molecule's surface.Identifies positive (electron-deficient) and negative (electron-rich) regions for potential interactions. eurjchem.com

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target to predict its binding mode and affinity. ukm.my Studies on various benzimidazole derivatives have demonstrated their potential to interact with a range of biological targets, including protein kinases and enzymes. nih.gov

The process involves preparing the 3D structures of both the ligand and the protein, followed by a search algorithm that explores different binding poses. jocpr.com These poses are then scored based on a scoring function that estimates the binding free energy. ukm.my The results of molecular docking can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. ukm.my For instance, the benzimidazole core can participate in aromatic stacking interactions, while the acetamide group can act as a hydrogen bond donor and acceptor. ukm.my The cyclohexyl group, being bulky and hydrophobic, would likely occupy a hydrophobic pocket within the binding site.

Table 2: Potential Molecular Interactions of this compound based on Docking Studies of Analogous Compounds

Molecular MoietyPotential Interaction TypeInteracting Amino Acid Residues (Hypothetical)
Benzimidazole Ring π-π stacking, hydrophobic interactionsPhenylalanine, Tyrosine, Tryptophan
Acetamide Group Hydrogen bondingAspartic acid, Glutamic acid, Serine, Threonine
Cyclohexyl Group Hydrophobic interactionsLeucine, Isoleucine, Valine, Alanine

Molecular Dynamics (MD) Simulations for Binding Stability and Conformation

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment. scfbio-iitd.res.in Following molecular docking, MD simulations can be performed on the predicted complex of this compound and its target protein to assess the stability of the binding pose and to observe conformational changes in both the ligand and the protein. uobasrah.edu.iq

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.com This approach is instrumental in predicting the activity of new compounds and in optimizing lead structures.

For a series of compounds including this compound, a QSAR model can be developed to predict their biological activity based on molecular descriptors. nih.gov These descriptors are numerical values that represent various aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties. nih.gov A highly relevant study on N-(1H-benzo[d]imidazol-2-yl)acetamide derivatives as inhibitors of Interleukin-1 Receptor-Associated Kinase-4 (IRAK4) demonstrated the utility of 3D-QSAR in developing predictive models. researchgate.net

The development of a QSAR model typically involves selecting a set of molecules with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a mathematical equation that relates the descriptors to the activity. biointerfaceresearch.comnih.gov The predictive power of the model is assessed through internal and external validation. biointerfaceresearch.com A validated QSAR model can then be used to predict the activity of untested or newly designed compounds, thereby prioritizing the synthesis of molecules with potentially higher potency. researchgate.net

Table 3: Key Steps in QSAR Model Development for Benzimidazole Derivatives

StepDescription
Data Set Selection A series of structurally related compounds with measured biological activity is chosen. nih.gov
Descriptor Calculation Molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each compound. nih.gov
Model Building Statistical methods (e.g., MLR, ANN) are used to establish a relationship between descriptors and activity. biointerfaceresearch.com
Model Validation The predictive ability of the model is tested using internal and external validation techniques. biointerfaceresearch.com
Prediction The validated model is used to predict the activity of new, unsynthesized compounds. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. dovepress.com A pharmacophore model for this compound and its analogues would consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, a process known as virtual screening. dovepress.com This approach can efficiently identify diverse chemical scaffolds that are likely to be active, thus accelerating the discovery of new lead compounds. dovepress.com For benzimidazole derivatives, pharmacophore models have been successfully used to identify new agonists for targets such as the Farnesoid X receptor (FXR). researchgate.net The best models are often validated by their ability to distinguish active from inactive compounds and can be combined with molecular docking to refine the search for potent and selective molecules. researchgate.net

Analysis of Structure-Activity Relationships (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. SAR analyses indicate that substitutions at the N1, C2, C5, and C6 positions are particularly crucial for modulating the anti-inflammatory, antimicrobial, and anticancer activities of these compounds nih.govnih.gov. For this compound, the key substitutions are the cyclohexyl group at the C2 position and the acetamide group at the C5 position.

The pattern of substitution on the benzimidazole scaffold is a determining factor for the compound's biological profile. The benzimidazole nucleus is considered a "privileged structure" due to its ability to interact with a wide range of biological targets nih.gov.

Substitution at C2: The substituent at the 2-position of the benzimidazole ring plays a critical role in defining the molecule's interaction with target proteins. The presence of a bulky, lipophilic group like cyclohexyl can enhance binding to hydrophobic pockets within a receptor or enzyme active site. Studies on various 2-substituted benzimidazoles have shown that alkyl or cycloalkyl groups can contribute significantly to the compound's potency nih.gov. For instance, in a series of benzimidazole derivatives, the presence of a butyl chain at the C2-position was found to facilitate tight binding within the lipophilic pocket of the target receptor nih.gov. The cyclohexyl group in this compound serves a similar purpose, providing a significant hydrophobic component.

Substitution at C5: The 5-position of the benzimidazole ring is also a key site for modification. The acetamide group (-NHCOCH₃) at this position can act as both a hydrogen bond donor (from the N-H group) and acceptor (from the C=O group). This capability allows for specific interactions with amino acid residues in a biological target, which can be essential for anchoring the molecule correctly for a biological response. Studies have shown that incorporating an acetamide moiety can lead to compounds with enhanced biological activity nih.gov. For example, the introduction of an acetamide group in one study resulted in a benzimidazole derivative with significantly improved bradykinin (B550075) B1 receptor antagonist activity nih.gov.

Benzimidazole Scaffold: This core heterocyclic system is a versatile pharmacophore, acting as a structural isostere of natural purines, which allows it to interact with a multitude of biological targets ijpsjournal.comfrontiersin.org. Its planar structure facilitates stacking interactions, while the nitrogen atoms can participate in hydrogen bonding frontiersin.org.

C2-Cyclohexyl Group: This bulky, non-polar group is crucial for establishing van der Waals and hydrophobic interactions. Its size and conformation can influence the selectivity of the compound by ensuring a snug fit into specific binding sites, discriminating against targets that cannot accommodate its steric bulk.

C5-Acetamide Linker: This group provides a critical point for hydrogen bonding interactions. The orientation and hydrogen-bonding capacity of the acetamide group are vital for high-affinity binding to many enzymes and receptors. The combination of a hydrophobic group at C2 and a hydrogen-bonding moiety at C5 is a common strategy in designing potent and selective benzimidazole-based therapeutic agents nih.govrsc.org.

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, excretion (ADME), and its ability to interact with biological targets.

Quantitative structure-activity relationship (QSAR) studies on benzimidazole derivatives have often found a direct correlation between lipophilicity and antifungal or antibacterial activity, up to a certain point researchgate.netresearchgate.net. This suggests that the hydrophobic nature of the C2 substituent is a key contributor to the mechanism of action, possibly by facilitating membrane disruption or interaction with hydrophobic regions of target proteins researchgate.net.

Structural FeatureContribution to Lipophilicity (Log P)Potential Impact on Activity
Benzimidazole CoreModerately LipophilicProvides basic scaffold for target interaction.
C2-Cyclohexyl GroupHighly LipophilicEnhances membrane permeability and hydrophobic interactions with target. researchgate.net
C5-Acetamide GroupHydrophilicImproves solubility and provides key hydrogen bonding sites. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational)

Computational (in silico) tools are widely used to predict the ADME properties of drug candidates early in the discovery process, helping to identify compounds with favorable pharmacokinetic profiles and reducing the risk of late-stage failures researchgate.net. For this compound, a probable ADME profile can be predicted based on its structure and data from related benzimidazole derivatives.

Various software platforms like SwissADME and pkCSM are commonly used for these predictions researchgate.netnih.gov. The predictions for a molecule with the structural features of this compound would likely include the following:

Absorption: The compound is expected to have good gastrointestinal (GI) absorption, a common feature of many orally administered benzimidazole drugs. This is supported by its compliance with Lipinski's rule of five, which predicts drug-likeness.

Distribution: The significant lipophilicity imparted by the cyclohexyl group suggests that the compound will likely have a moderate to high volume of distribution (Vd) and may bind to plasma proteins. Its ability to cross the blood-brain barrier (BBB) would depend on a fine balance of lipophilicity and polar surface area; however, many benzimidazole derivatives are predicted to be CNS-inactive.

Metabolism: Metabolism is likely to occur via the cytochrome P450 (CYP) enzyme system in the liver. Potential metabolic pathways could include hydroxylation of the cyclohexyl ring or the benzimidazole core, and N-deacetylation. The compound would be evaluated in silico for its potential to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), as inhibition of these enzymes can lead to drug-drug interactions.

Excretion: The metabolites, being more polar than the parent compound, are expected to be excreted primarily through the kidneys.

ADME ParameterPredicted Property/ValueSignificance
Molecular Weight~257.34 g/molComplies with Lipinski's rule (<500), favoring good absorption.
Log P (Lipophilicity)Moderate to HighInfluences absorption and distribution; suggests good membrane permeability. researchgate.net
Hydrogen Bond Donors1 (from N-H of acetamide)Complies with Lipinski's rule (<5), favoring good oral bioavailability.
Hydrogen Bond Acceptors2 (from C=O and imidazole (B134444) N)Complies with Lipinski's rule (<10), favoring good oral bioavailability.
Gastrointestinal (GI) AbsorptionHighIndicates good potential for oral administration. nih.gov
Blood-Brain Barrier (BBB) PermeationLikely NoSuggests a lower likelihood of central nervous system side effects.
CYP450 InhibitionPredicted to be a non-inhibitor of most major isoformsLower potential for drug-drug interactions. rsc.org
Drug-LikenessFavorablePasses major drug-likeness filters (e.g., Lipinski, Ghose, Veber). researchgate.net

Future Directions and Research Perspectives

Optimization of Synthetic Pathways for Scalability and Efficiency

The traditional synthesis of benzimidazoles, often involving the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid, can face challenges such as harsh reaction conditions, low yields, and the formation of impurities. orientjchem.org Future research will focus on developing more efficient, scalable, and environmentally friendly synthetic routes for N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide.

Key areas for optimization include:

Catalyst Development: Exploring novel catalysts to improve reaction rates and yields is a primary objective. While various catalysts have been employed for benzimidazole (B57391) synthesis, research into options like Erbium triflate (Er(OTf)3) has shown promise in creating greener protocols. nih.govresearchgate.net The use of heterogeneous catalysts could also simplify product purification and catalyst recovery, which is crucial for large-scale production.

Green Chemistry Approaches: The adoption of green chemistry principles is essential. This involves using less hazardous solvents, reducing energy consumption (e.g., through microwave-assisted synthesis), and minimizing waste. rsc.orgresearchgate.net Solvent-free reactions have demonstrated the ability to produce single products in excellent yields and short reaction times. researchgate.net

Process Intensification: Developing continuous flow processes for the synthesis can offer significant advantages over traditional batch methods in terms of safety, consistency, and throughput. This is a critical step in moving from laboratory-scale synthesis to industrial production.

Table 1: Comparison of Synthetic Strategies for Benzimidazole Derivatives

Strategy Advantages Disadvantages Future Optimization Goal for this compound
Traditional Condensation Readily available starting materials. Often requires high temperatures; may produce byproducts. orientjchem.org Develop milder conditions and improve selectivity.
Catalytic Synthesis (e.g., Er(OTf)3) Higher yields, greener protocol, potential for selectivity. nih.govresearchgate.net Catalyst cost and recovery. Screen for more cost-effective and recyclable catalysts.
Microwave-Assisted Synthesis Rapid reaction times, improved yields. nih.gov Scalability can be a challenge. Design and optimize microwave reactors for large-scale synthesis.
Solvent-Free Reaction Eco-friendly, often high yields, simplified workup. researchgate.net May not be suitable for all substrates. Evaluate substrate scope for the specific synthesis of the target compound.

Development of Novel Derivatization Strategies for Enhanced Selectivity

To improve the therapeutic index of this compound, future efforts will concentrate on creating derivatives with enhanced selectivity towards their intended biological targets, thereby minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to guiding these modifications. nih.gov

Derivatization strategies may include:

Modification of the Cyclohexyl Group: Altering the stereochemistry or adding substituents to the cyclohexyl ring at the 2-position can significantly influence binding affinity and selectivity.

Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., halogens, nitro, amino groups) at available positions on the benzimidazole core can modulate the electronic properties and pharmacokinetic profile of the molecule.

Alteration of the Acetamide (B32628) Moiety: The N-acetamide group at the 5-position is a key site for modification. Converting it to other functional groups or extending the chain could lead to new interactions with the target protein.

A significant challenge in benzimidazole synthesis is controlling selectivity, as reactions can sometimes yield a mixture of 2-substituted and 1,2-disubstituted products. nih.gov The development of synthetic protocols that afford single, desired products is a major advantage, avoiding the need for extensive purification. researchgate.net

Exploration of Additional Biological Targets and Disease Indications

Benzimidazole derivatives are known for their broad spectrum of biological activities, including anticancer, anthelmintic, antiviral, and anti-inflammatory properties. rsc.orgnih.gov A key future direction is to screen this compound and its novel derivatives against a wide range of biological targets to uncover new therapeutic applications.

Potential areas of exploration include:

Oncology: Many benzimidazole-based drugs exhibit anticancer properties by targeting tubulin polymerization. researchgate.net Future studies could investigate the effect of this compound on various cancer cell lines, particularly those resistant to existing therapies. Other potential cancer targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), could also be explored, as some benzimidazoles have been identified as potential VEGFR-2 antagonists. researchgate.netacs.org

Infectious Diseases: Given the known anthelmintic activity of this chemical class, the compound could be evaluated against various parasites. nih.gov Furthermore, its potential as an antiviral or antimicrobial agent warrants investigation. A recent study identified a novel family of benzimidazole compounds that act as species-selective inhibitors of mitochondrial Complex I, suggesting potential as new anthelmintics. biorxiv.org

Neurodegenerative Diseases: The role of certain kinases and enzymes in neurodegenerative disorders is well-established. Screening the compound for inhibitory activity against such targets could open new avenues for treating conditions like Alzheimer's or Parkinson's disease.

Integration of Advanced Preclinical Models for Translational Research

To bridge the gap between laboratory findings and clinical applications, it is crucial to integrate more sophisticated preclinical models. These models can provide more accurate predictions of a compound's efficacy and behavior in humans.

Future preclinical research should involve:

High-Throughput In Vivo Models: Simple organisms like C. elegans can be used for initial in vivo high-throughput screening to identify compounds that affect specific biological pathways, such as those involved in anaerobic metabolism crucial for parasitic worms. biorxiv.org

Organoid and 3D Cell Cultures: Compared to traditional 2D cell cultures, 3D models and patient-derived organoids more closely mimic the complex microenvironment of human tissues and tumors. Testing this compound in these systems can provide more relevant data on its efficacy and mechanism of action.

Humanized Animal Models: For indications like cancer, xenograft models using human cancer cells in immunocompromised mice are standard. researchgate.net The use of humanized mice, which have a reconstituted human immune system, can offer deeper insights into the interaction between the compound, the disease, and the immune response.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing data from other benzimidazole derivatives to build models that predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of new, virtual derivatives. nih.gov This allows for the in silico screening of thousands of potential modifications before committing to costly and time-consuming chemical synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules based on a desired set of properties. nih.gov These models can explore a vast chemical space to propose novel derivatives of the benzimidazole scaffold that are optimized for high potency and selectivity against a specific target. acm.org

High-Throughput Virtual Screening: AI-powered platforms can rapidly screen large libraries of compounds against a biological target's structure to identify promising hits. nih.gov This can help in identifying additional targets for this compound or in finding other compounds with similar mechanisms of action.

Table 2: AI/ML Applications in the Development of this compound

AI/ML Technique Application Potential Impact
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on chemical structure. nih.gov Prioritize the synthesis of the most promising derivatives.
Deep Learning Neural Networks Predict antibiotic properties or screen large compound libraries. acm.org Accelerate hit identification and repurposing opportunities.
Generative Models Design novel molecules with optimized properties (de novo design). nih.gov Create highly selective and potent next-generation compounds.
Natural Language Processing (NLP) Analyze vast amounts of scientific literature to identify novel targets and pathways. Uncover new research hypotheses and potential disease indications.

Q & A

Q. What are the established synthetic routes for N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide, and how can reaction efficiency be optimized?

The compound is typically synthesized via a multi-step process involving:

  • Cyclization : Reacting substituted o-phenylenediamines with carbonyl sources (e.g., CO₂ or chloroacetyl chloride) to form the benzimidazole core .
  • Acetylation : Introducing the acetamide group using chloroacetyl chloride or acetylating agents in the presence of a base (e.g., triethylamine) under reflux conditions .
  • Purification : Recrystallization from solvents like pet-ether or DMF/acetic acid mixtures improves purity .
    Optimization Tips :
  • Monitor reactions via TLC to ensure completion .
  • Adjust stoichiometry (e.g., 1.1:1 molar ratio of formyl intermediates to amines) to drive reactions to completion .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclohexyl protons at δ ~1.2–2.2 ppm and acetamide carbonyl at ~168–170 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in benzimidazole derivatives) .
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1660–1680 cm⁻¹) .

Q. How can researchers assess the purity of this compound for in vitro studies?

  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) and >95% purity thresholds.
  • Melting Point Analysis : Compare observed values (e.g., 485–486 K for analogous compounds) with literature data .
  • Elemental Analysis : Validate C/H/N ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the cyclohexyl and acetamide substituents?

  • Substituent Variation : Synthesize analogs with substituted cyclohexyl groups (e.g., hydroxylated or fluorinated derivatives) and compare activity in target assays (e.g., kinase inhibition) .
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., acetamide H-bonding with enzymatic active sites) .
  • In Vivo Testing : Assess bioavailability and toxicity profiles in animal models to correlate substituent hydrophobicity with metabolic stability.

Q. How should researchers address contradictory data in reported biological activities of this compound?

  • Cross-Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
  • Dose-Response Analysis : Test a broad concentration range (nM–μM) to identify non-linear effects.
  • Off-Target Screening : Use proteome-wide affinity assays (e.g., thermal shift assays) to rule out non-specific binding .

Q. What strategies improve the compound’s solubility and stability in aqueous buffers for cell-based assays?

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility .
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to stabilize the benzimidazole core.
  • Lyophilization : Freeze-dry the compound with excipients (e.g., mannitol) for long-term storage.

Q. Which methodologies are recommended for identifying the compound’s molecular targets?

  • Affinity Chromatography : Immobilize the compound on resin and pull down binding proteins from cell lysates.
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with recombinant proteins.
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify sensitivity/resistance genes.

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays.
  • Mechanistic Studies : Profile downstream signaling pathways (e.g., Western blot for apoptosis markers) after co-treatment.
  • In Vivo Models : Test efficacy in xenograft models with dual-therapy regimens.

Q. What experimental approaches are used to study the compound’s metabolic stability?

  • Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS/MS.
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to characterize phase I/II metabolites.

Q. How can researchers resolve challenges in crystallizing this compound for X-ray studies?

  • Solvent Screening : Test polar (ethanol/water) and non-polar (hexane/ethyl acetate) systems to induce nucleation.
  • Temperature Gradients : Slowly cool saturated solutions from 50°C to 4°C over 48 hours.
  • Additive Screening : Use small molecules (e.g., heptane triols) to promote crystal lattice formation .

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